![molecular formula C18H32O16 B13401776 (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas . It is known for its prebiotic properties, which promote the growth of beneficial gut bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. One common method involves using the enzyme β-fructofuranosidase from Aspergillus japonicus, which catalyzes the transfer of fructose units from sucrose to form 1-kestose . The reaction typically occurs at 40°C and can achieve a production efficiency of up to 32.3% after 24 hours .
Industrial Production Methods
Industrial production of 1-kestose often utilizes transgenic yeast expressing fructosyltransferase enzymes. For example, the enzyme from Aspergillus foetidus has been used to produce 1-kestose in transgenic yeast . This method allows for large-scale production and can be optimized for higher yields.
Chemical Reactions Analysis
Types of Reactions
1-Kestose primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reactions involve the transfer of fructose units to form longer fructooligosaccharides.
Common Reagents and Conditions
The primary reagent used in the synthesis of 1-kestose is sucrose, which acts as both the fructose donor and acceptor. The enzymatic reactions typically occur under mild conditions, such as 40°C, and do not require harsh chemicals .
Major Products Formed
The major products formed from the enzymatic reactions involving 1-kestose include longer-chain fructooligosaccharides like nystose and fructofuranosyl nystose .
Scientific Research Applications
1-Kestose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 1-kestose is used as a model compound to study the properties and behavior of fructooligosaccharides. It is also used in the synthesis of other oligosaccharides.
Biology
In biology, 1-kestose is known for its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacteria and Faecalibacterium prausnitzii . This makes it valuable in studies related to gut health and microbiota.
Medicine
In medicine, 1-kestose has been studied for its potential to improve gut health and support the immune system. It has also been investigated for its role in reducing the side effects of chemotherapy in patients with pancreatic ductal adenocarcinoma .
Industry
In the food industry, 1-kestose is used as a low-calorie sweetener and a functional ingredient in various food products. Its prebiotic properties make it a valuable addition to health foods and dietary supplements.
Mechanism of Action
1-Kestose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The key enzymes involved in its metabolism are sucrose-sucrose fructosyl transferase and fructan-fructan 1-fructosyl transferase . These enzymes facilitate the transfer of fructose units, leading to the formation of longer fructooligosaccharides.
Comparison with Similar Compounds
1-Kestose is part of a group of fructooligosaccharides that includes nystose and fructofuranosyl nystose. Compared to these compounds, 1-kestose is the smallest and simplest, consisting of only three sugar units . This simplicity makes it more efficient in promoting the growth of certain beneficial bacteria, such as Faecalibacterium prausnitzii .
Similar Compounds
Nystose: A tetrasaccharide composed of one glucose and three fructose units.
Fructofuranosyl nystose: A pentasaccharide composed of one glucose and four fructose units.
1-Kestose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYEUIPHLMNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
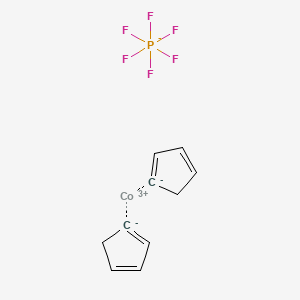
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
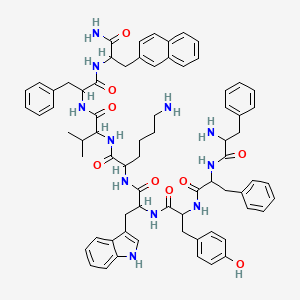
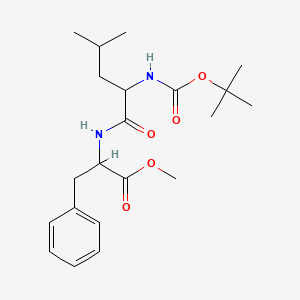
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
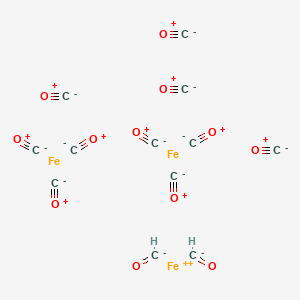
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
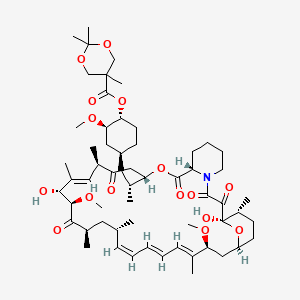
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
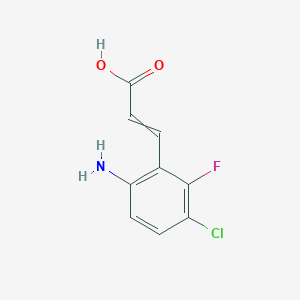

![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
